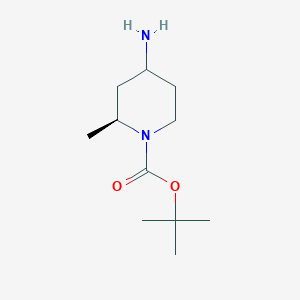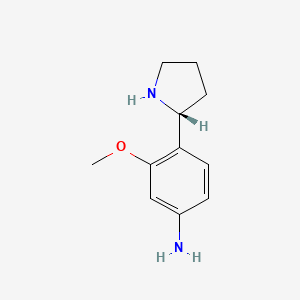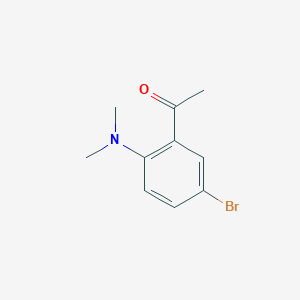![molecular formula C14H12O3 B12992543 (4-(Benzo[d][1,3]dioxol-5-yl)phenyl)methanol](/img/structure/B12992543.png)
(4-(Benzo[d][1,3]dioxol-5-yl)phenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(Benzo[d][1,3]dioxol-5-yl)phenyl)methanol is an organic compound that features a benzo[d][1,3]dioxole moiety attached to a phenyl ring, which is further connected to a methanol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Benzo[d][1,3]dioxol-5-yl)phenyl)methanol typically involves the reaction of 4-(benzo[d][1,3]dioxol-5-yl)benzaldehyde with a reducing agent such as sodium borohydride (NaBH4) in a suitable solvent like ethanol. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions
(4-(Benzo[d][1,3]dioxol-5-yl)phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products Formed
Oxidation: 4-(Benzo[d][1,3]dioxol-5-yl)benzaldehyde or 4-(Benzo[d][1,3]dioxol-5-yl)benzoic acid.
Reduction: 4-(Benzo[d][1,3]dioxol-5-yl)phenylmethane.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
(4-(Benzo[d][1,3]dioxol-5-yl)phenyl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of (4-(Benzo[d][1,3]dioxol-5-yl)phenyl)methanol involves its interaction with specific molecular targets and pathways. For instance, its potential anticancer activity may be attributed to its ability to induce apoptosis in cancer cells through the activation of certain signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-(Benzo[d][1,3]dioxol-5-yl)phenyl)methane
- (4-(Benzo[d][1,3]dioxol-5-yl)benzaldehyde
- (4-(Benzo[d][1,3]dioxol-5-yl)benzoic acid
Uniqueness
(4-(Benzo[d][1,3]dioxol-5-yl)phenyl)methanol is unique due to the presence of both the benzo[d][1,3]dioxole and phenylmethanol moieties, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C14H12O3 |
|---|---|
Poids moléculaire |
228.24 g/mol |
Nom IUPAC |
[4-(1,3-benzodioxol-5-yl)phenyl]methanol |
InChI |
InChI=1S/C14H12O3/c15-8-10-1-3-11(4-2-10)12-5-6-13-14(7-12)17-9-16-13/h1-7,15H,8-9H2 |
Clé InChI |
VXGJKHIQVWMXNO-UHFFFAOYSA-N |
SMILES canonique |
C1OC2=C(O1)C=C(C=C2)C3=CC=C(C=C3)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


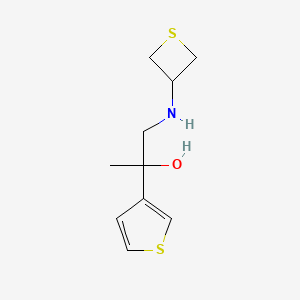

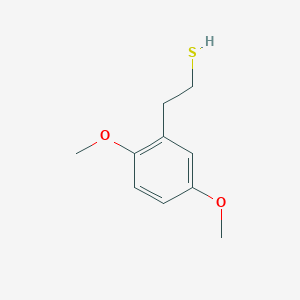
![3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine-5-carboxylic acid](/img/structure/B12992494.png)
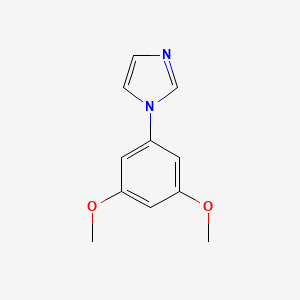

![4-(6,8-Dibromo-2-methylimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine](/img/structure/B12992512.png)
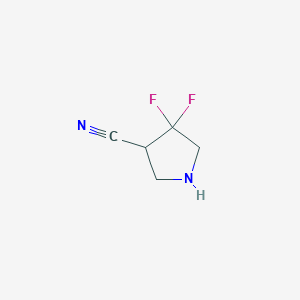
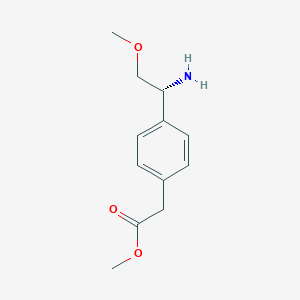

![3-Iodo-N-methylimidazo[1,2-b]pyridazin-6-amine](/img/structure/B12992528.png)
